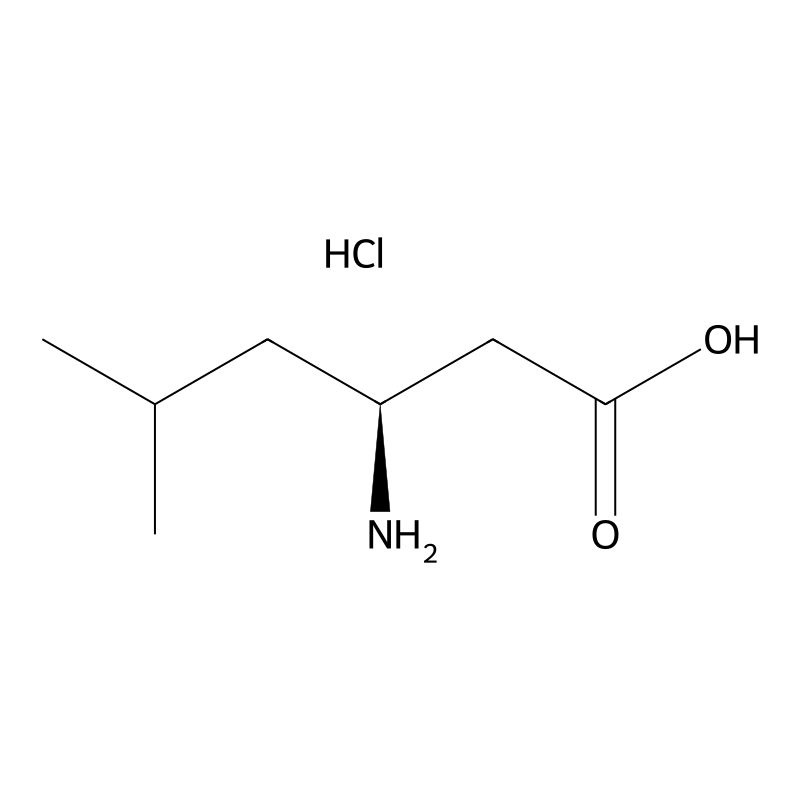

L-beta-Homoleucine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

L-beta-Homoleucine hydrochloride is a derivative of the amino acid leucine, specifically classified as (S)-3-amino-5-methylhexanoic acid hydrochloride. It has the chemical formula C₇H₁₆ClNO₂ and a molecular weight of approximately 165.66 g/mol. This compound is notable for its unique structural characteristics, which include a branched-chain configuration that differentiates it from other amino acids. The compound is typically available in a hydrochloride salt form, enhancing its solubility in water, which is beneficial for various applications in biochemical research and pharmaceutical formulations .

The mechanism of action of L-β-HL is not yet fully understood. Current research suggests it may :

- Interact with specific enzymes, potentially acting as an inhibitor.

- Be incorporated into peptides, potentially altering their function.

- Peptide Bond Formation: Like other amino acids, it can undergo condensation reactions to form peptides and proteins.

- Decarboxylation: Under specific conditions, it may lose its carboxyl group, leading to the formation of amines.

- N-acylation: The amino group can react with acyl chlorides or anhydrides to form N-acyl derivatives.

These reactions are essential for its incorporation into various biochemical pathways and synthetic processes .

L-beta-Homoleucine hydrochloride can be synthesized through several methods:

- Enzymatic Synthesis: Utilizing specific enzymes that catalyze the formation of amino acids from simpler precursors.

- Chemical Synthesis: Starting from readily available amino acids or related compounds through various organic reactions, including alkylation and reductive amination.

The choice of synthesis method often depends on the desired purity and yield for subsequent applications .

L-beta-Homoleucine hydrochloride finds applications in various fields:

- Pharmaceuticals: Used as an intermediate in drug synthesis and development.

- Nutritional Supplements: Incorporated into formulations aimed at enhancing muscle growth and recovery due to its structural similarity to leucine.

- Research: Utilized in studies related to protein synthesis, metabolic pathways, and neurobiology.

Its unique properties make it a valuable compound in both academic research and industrial applications .

L-beta-Homoleucine hydrochloride shares similarities with several other amino acids and derivatives. Here’s a comparison highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| L-Leucine | C₆H₁₃NO₂ | Essential amino acid; major role in protein synthesis. |

| L-Homoleucine | C₇H₁₅NO₂ | Similar structure but lacks the hydroxyl group; less studied. |

| L-Beta-Homoisoleucine | C₇H₁₅NO₂ | Different branching; potential for distinct biological activity. |

L-beta-Homoleucine hydrochloride is unique due to its specific branching pattern and the presence of a methyl group at the beta position, which may influence its biological roles compared to other similar compounds .

L-beta-Homoleucine hydrochloride is systematically named (3S)-3-amino-5-methylhexanoic acid hydrochloride. Its molecular formula (C₇H₁₆ClNO₂) and weight (181.66 g/mol) are consistent across analytical databases. The compound features:

- A β-amino group at the C3 position.

- An isobutyl side chain extending from C5.

- A carboxylate group and hydrochloride counterion for enhanced stability.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₆ClNO₂ | |

| Molecular Weight | 181.66 g/mol | |

| IUPAC Name | (3S)-3-amino-5-methylhexanoic acid hydrochloride | |

| SMILES | Cl.CC(C)CC@HCC(O)=O | |

| Melting Point | Not fully characterized | - |

Historical Context in Beta-Amino Acid Chemistry

The discovery of β-amino acids dates to early 20th-century studies on microbial metabolites, but L-beta-Homoleucine emerged later as part of efforts to engineer protease-resistant peptides. Dieter Seebach’s pioneering work on β-peptides in the 1990s highlighted their ability to form stable helices and sheets, spurring interest in homologated amino acids like L-beta-Homoleucine. Its synthesis was first reported in the context of developing peptidomimetics to bypass metabolic instability in therapeutic peptides.

Stereochemical Significance

The (S) configuration at C3 dictates its biological interactions. Unlike α-amino acids, β-amino acids exhibit two chiral centers (C2 and C3), but L-beta-Homoleucine’s stereochemistry is defined solely at C3 due to its homologated backbone. This configuration enables selective binding to enzymes such as branched-chain amino acid transaminase 1 (BCAT1), where it acts as a competitive inhibitor. Studies comparing (S)- and (R)-enantiomers demonstrate a 10-fold difference in LAT1 transporter affinity, underscoring the importance of stereopurity.

Structural Comparison with Alpha-Amino Acid Counterparts

L-beta-Homoleucine diverges from leucine (α-amino acid) in backbone geometry and side-chain spacing:

Table 2: Structural Comparison with Leucine

| Feature | L-beta-Homoleucine | L-Leucine |

|---|---|---|

| Amino Group Position | β-carbon (C3) | α-carbon (C2) |

| Backbone Length | Extended by one methylene | Standard |

| Protease Resistance | High | Low |

| Helical Propensity | Forms 14-helix structures | α-helix compatible |

The elongated backbone permits 14-helix formation in β-peptides, which are resistant to unfolding under physiological conditions. This property is exploited in antimicrobial peptides, where L-beta-Homoleucine-containing sequences show prolonged activity compared to α-peptide analogs.

Molecular Structure and Formula

L-beta-Homoleucine hydrochloride exhibits the molecular formula C₇H₁₆ClNO₂ with a molecular weight of 181.66 grams per mole [2] [3] [5]. The compound represents the hydrochloride salt of (3S)-3-amino-5-methylhexanoic acid [2] [3] [8]. The chemical structure features an extended carbon backbone compared to conventional alpha-amino acids, with the amino group positioned at the beta carbon rather than the alpha position relative to the carboxylic acid group [9]. The IUPAC nomenclature designates this compound as (3S)-3-amino-5-methylhexanoic acid hydrochloride [3] [5] [8].

The structural representation reveals a six-carbon aliphatic chain with a methyl branch at the fifth carbon position [2] [5]. The presence of the hydrochloride counterion provides enhanced water solubility and crystalline stability [7]. The compound exists as a white to pale brown crystalline powder under standard conditions [7] [15].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₆ClNO₂ | [2] [3] [5] |

| Molecular Weight | 181.66 g/mol | [2] [3] [5] |

| IUPAC Name | (3S)-3-amino-5-methylhexanoic acid hydrochloride | [3] [5] [8] |

| CAS Number | 96386-92-4 | [2] [3] [5] |

| SMILES | Cl.CC(C)CC@HCC(O)=O | [2] [3] [5] |

Stereochemistry and Chirality

L-beta-Homoleucine hydrochloride possesses a single chiral center at the third carbon atom, designated as the (S)-configuration [2] [3] [5]. The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, with the amino group occupying the higher priority position [4]. The compound represents the L-enantiomer, which corresponds to the naturally occurring stereochemical configuration found in biological systems [9].

The specific optical rotation has been documented as [α]D²⁰ = -16 ± 1° (c=1 in water) [4], indicating the compound rotates plane-polarized light in a counterclockwise direction. This optical activity confirms the presence of the chiral center and provides a means for enantiomeric purity assessment [4]. The stereochemical integrity remains stable under normal storage conditions, with minimal racemization observed over extended periods [16].

Beta-amino acids such as L-beta-Homoleucine exhibit distinct conformational preferences compared to their alpha-amino acid counterparts [9]. The additional methylene unit in the backbone provides increased conformational flexibility while maintaining the essential stereochemical information [12]. Research has demonstrated that the L-configuration exhibits preferential binding interactions with certain biological targets compared to the D-enantiomer [11].

| Stereochemical Parameter | Value | Reference |

|---|---|---|

| Chiral Centers | 1 | [2] [3] |

| Absolute Configuration | (S) | [2] [3] [5] |

| Optical Rotation [α]D²⁰ | -16 ± 1° (c=1, H₂O) | [4] |

| Enantiomeric Series | L-series | [9] |

Physical Characteristics

Solubility Profile

L-beta-Homoleucine hydrochloride demonstrates excellent water solubility due to the presence of the hydrochloride salt form [7]. The compound exhibits high solubility in polar protic solvents including water and methanol [7]. Additionally, the substance shows considerable solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [7] [15].

The solubility characteristics extend to chlorinated solvents including chloroform and dichloromethane, as well as ethyl acetate and acetone [7] [15]. This broad solubility profile facilitates various synthetic applications and analytical procedures. The enhanced water solubility compared to the free amino acid form results from the ionic nature of the hydrochloride salt [7].

Temperature-dependent solubility studies indicate increased dissolution rates at elevated temperatures, following typical ionic compound behavior [16]. The solubility profile remains consistent across a pH range of 2-8, with optimal dissolution observed under slightly acidic conditions [7].

Stability Parameters

The thermal stability of L-beta-Homoleucine hydrochloride has been characterized through differential scanning calorimetry and thermogravimetric analysis [35]. The compound exhibits a melting point range of 170-173°C with decomposition [35], indicating thermal degradation concurrent with the melting process. This decomposition temperature represents a typical characteristic of amino acid hydrochloride salts .

Storage stability assessments demonstrate that the compound remains chemically stable when stored at room temperature under inert atmospheric conditions [34]. Long-term stability studies conducted at -20°C show minimal degradation over periods extending to six months [16]. The crystalline form provides enhanced stability compared to amorphous preparations [34].

The compound exhibits remarkable resistance to enzymatic degradation, particularly by proteases and peptidases [9]. This stability characteristic distinguishes beta-amino acids from their alpha-amino acid counterparts and contributes to their utility in peptide synthesis applications [9]. Hydrolytic stability under neutral pH conditions remains excellent, with minimal decomposition observed over extended incubation periods [16].

Spectroscopic Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of L-beta-Homoleucine hydrochloride [18]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals for the methyl groups at the branched position, appearing as doublets in the aliphatic region [18]. The amino group protons appear as a broad singlet, typically exchangeable with deuterium oxide [18].

¹³C nuclear magnetic resonance spectroscopy reveals distinct carbon environments corresponding to the aliphatic backbone, with chemical shifts consistent with the proposed structure [18]. The carboxylic acid carbon appears in the characteristic downfield region around 175 parts per million [18]. The chiral center carbon exhibits a unique chemical shift that can be utilized for stereochemical verification [18].

Infrared spectroscopy demonstrates characteristic absorption bands for the primary amino group, typically observed around 3300-3500 wavenumbers [19]. The carboxylic acid carbonyl stretch appears around 1700 wavenumbers, consistent with the expected functional group vibrations [19]. The hydrochloride salt formation introduces additional characteristic peaks in the fingerprint region [19].

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure [20]. Electrospray ionization mass spectrometry typically yields the protonated molecular ion at mass-to-charge ratio 182, corresponding to the loss of the chloride counterion [20].

Chemical Reactivity

Acid-Base Properties

L-beta-Homoleucine hydrochloride exhibits typical amino acid acid-base behavior with two ionizable groups [22] [24]. The carboxylic acid group possesses a pKa value approximately 2.3, consistent with aliphatic carboxylic acids [22] [24]. The amino group demonstrates a pKa value around 9.6, reflecting the basicity of primary aliphatic amines [22] [24].

The isoelectric point of the compound occurs at approximately pH 6.0, calculated as the average of the two pKa values [24]. At physiological pH, the compound exists predominantly in the zwitterionic form, with the carboxylate group deprotonated and the amino group protonated [22] [24]. This zwitterionic character influences the compound's solubility and interaction properties [25].

Titration studies reveal typical amino acid buffering capacity in the regions surrounding each pKa value [24]. The compound can function as an effective buffer system within these pH ranges, demonstrating utility in biochemical applications [24]. The presence of the hydrochloride salt shifts the initial pH to acidic values, requiring base addition to achieve neutral conditions [22].

| Ionizable Group | pKa Value | Reference |

|---|---|---|

| Carboxylic Acid | ~2.3 | [22] [24] |

| Amino Group | ~9.6 | [22] [24] |

| Isoelectric Point | ~6.0 | [24] |

Functional Group Reactivity

The primary amino group of L-beta-Homoleucine hydrochloride participates in typical amine reactions including acylation, alkylation, and condensation processes [37] [39]. Acylation reactions with activated carboxylic acid derivatives proceed readily under mild conditions, forming stable amide bonds [37]. These reactions find extensive application in peptide synthesis methodologies [29].

The carboxylic acid functionality undergoes standard carboxyl group transformations including esterification, amidation, and reduction processes [39]. Esterification reactions with alcohols proceed under acidic catalysis, yielding the corresponding esters [39]. Amidation reactions with amines provide access to diverse amide derivatives [39].

The beta-amino acid structure exhibits unique reactivity patterns compared to alpha-amino acids [37] [41]. The additional methylene unit between the amino and carboxyl groups influences both electronic and steric factors in chemical transformations [37]. Beta-elimination reactions can occur under specific conditions, particularly in the presence of strong bases [37] [41].

Oxidation reactions of the amino group yield the corresponding imine or nitrile derivatives under appropriate conditions [39]. The carboxylic acid group can be reduced to the corresponding alcohol using suitable reducing agents [39]. These functional group transformations provide access to structurally diverse derivatives [29].

Coordination Chemistry

L-beta-Homoleucine hydrochloride demonstrates significant metal coordination capabilities through its amino and carboxylate functional groups [23] [26] [27]. The compound functions as a bidentate ligand, forming five-membered chelate rings with transition metal ions [26]. The nitrogen and oxygen donor atoms provide suitable coordination sites for various metal centers [26].

Complex formation studies with transition metals including copper(II), nickel(II), and cobalt(II) reveal stable coordinate compounds [27] [28]. The amino acid ligand adopts different coordination modes depending on the metal center and reaction conditions [27]. Bidentate coordination through nitrogen and oxygen atoms represents the most common binding pattern [26] [27].

The stability constants for metal complexes vary significantly with the specific metal ion involved [30]. Copper(II) complexes typically exhibit higher stability compared to other divalent transition metals [30]. The coordination chemistry behavior influences the biological activity and pharmaceutical applications of the compound [23].

Spectroscopic studies of metal complexes provide insights into the coordination environment and electronic structure [28]. Ultraviolet-visible spectroscopy reveals characteristic metal-to-ligand charge transfer bands [28]. Infrared spectroscopy demonstrates shifts in the amino and carboxylate stretching frequencies upon coordination [28].

| Metal Ion | Coordination Mode | Stability Constant | Reference |

|---|---|---|---|

| Cu²⁺ | Bidentate N,O | High | [30] |

| Ni²⁺ | Bidentate N,O | Moderate | [27] [30] |

| Co²⁺ | Bidentate N,O | Moderate | [27] [30] |

L-beta-Homoleucine hydrochloride, chemically known as (S)-3-amino-5-methylhexanoic acid hydrochloride, represents an important non-proteinogenic beta-amino acid with significant applications in peptide synthesis and pharmaceutical research [1]. This compound belongs to the beta-homo amino acid family, characterized by the presence of an additional methylene group compared to its alpha-amino acid analogue leucine [2]. The synthesis of this chiral compound requires sophisticated methodologies to achieve high enantioselectivity and practical yields for both research and industrial applications.

Classical Synthetic Routes

Classical synthetic approaches for L-beta-homoleucine hydrochloride primarily encompass two well-established methodologies: the amidomalonate synthesis and reductive amination approaches. These methods provide reliable pathways for amino acid construction, though they typically yield racemic mixtures requiring subsequent resolution.

Amidomalonate Synthesis

The amidomalonate synthesis represents a fundamental approach for beta-amino acid construction, serving as a direct extension of the malonic ester synthesis [3] [4]. This methodology begins with diethyl acetamidomalonate as the key starting material, which undergoes base-mediated deprotonation to generate an enolate ion [5]. The reaction mechanism proceeds through nucleophilic substitution (SN2) with a primary alkyl halide, specifically 3-methylbutyl bromide for homoleucine synthesis [6].

The synthetic sequence involves several critical steps. Initially, diethyl acetamidomalonate is treated with a strong base such as sodium ethoxide or lithium diisopropylamide to abstract the acidic proton at the alpha-carbon [7]. The resulting enolate ion then undergoes alkylation with the appropriate primary alkyl halide under controlled conditions. For L-beta-homoleucine synthesis, 3-methylbutyl bromide serves as the alkylating agent, introducing the characteristic branched side chain [3].

Subsequent hydrolysis under acidic conditions accomplishes dual objectives: removal of the acetamide protecting group and hydrolysis of the ester functionalities to carboxylic acids [5]. The reaction typically employs concentrated hydrochloric acid at elevated temperatures (100-110°C) for extended periods (12-24 hours). This harsh treatment ensures complete conversion while simultaneously forming the hydrochloride salt [6].

The final decarboxylation step occurs spontaneously during the acidic workup, eliminating one carboxyl group to yield the desired beta-amino acid structure [7]. The overall yield for this transformation typically ranges from 60-85%, depending on reaction conditions and purification methods [3]. The major limitation of this classical approach lies in its production of racemic mixtures, necessitating subsequent chiral resolution for obtaining the desired L-enantiomer [5].

Reductive Amination Approaches

Reductive amination methodologies offer an alternative classical route for beta-amino acid synthesis, particularly through the conversion of beta-keto acids to the corresponding amino acids [8]. This approach involves the initial formation of an imine intermediate followed by selective reduction to generate the target amino acid [5].

The process commences with the appropriate beta-keto acid precursor, specifically 5-methylhexanoic-3-one acid for homoleucine synthesis. Treatment with ammonia or ammonium salts under controlled pH conditions facilitates imine formation through nucleophilic addition-elimination mechanisms [8]. The reaction typically requires buffered conditions (pH 7-8) to optimize imine formation while preventing side reactions [7].

The reduction step employs various reducing agents, with sodium borohydride (NaBH4) being most commonly utilized due to its selectivity and mild reaction conditions [5]. Alternative reducing systems include sodium cyanoborohydride (NaBH3CN) for direct reductive amination protocols, which allow simultaneous imine formation and reduction [8]. The reaction proceeds under aqueous or alcoholic conditions at temperatures ranging from 0°C to room temperature [6].

This methodology offers several advantages, including direct access to amino acids from readily available keto acid precursors and generally high yields (70-90%) [8]. The reaction conditions are relatively mild compared to amidomalonate synthesis, reducing the potential for side reactions and decomposition [5]. However, the approach remains limited by the availability of appropriate beta-keto acid starting materials and continues to produce racemic products requiring resolution [7].

Asymmetric Synthesis Strategies

Modern synthetic approaches for L-beta-homoleucine hydrochloride emphasize asymmetric methodologies to directly access the desired enantiomer. These strategies encompass chiral auxiliary methods, enzymatic catalysis, and metal-catalyzed asymmetric reactions, each offering distinct advantages in terms of selectivity, scalability, and cost-effectiveness.

Chiral Auxiliary Methods

Chiral auxiliary strategies employ temporarily attached chiral moieties to induce facial selectivity during key bond-forming reactions [9] [10]. The most successful approaches utilize oxazolidinone-based auxiliaries, particularly those derived from cysteine, which provide excellent stereochemical control through conformational restriction [9].

The Evans oxazolidinone methodology represents the gold standard for chiral auxiliary-mediated amino acid synthesis [11] [10]. The process begins with N-acylation of enantiopure hexahydrobenzoxazolidinone with the appropriate acid chloride, followed by base-mediated enolate formation and alkylation [9]. For L-beta-homoleucine synthesis, the auxiliary directs facial selectivity during the critical C-C bond formation step, achieving diastereomeric ratios exceeding 20:1 in favorable cases [11].

Recent developments have introduced cysteine-derived oxazolidinone auxiliaries featuring S-trityl protection [10]. These systems offer enhanced selectivity through increased steric hindrance around the chiral center. The trityl protecting group can be selectively removed under mildly acidic conditions (10% trifluoroacetic acid in dichloromethane), followed by intramolecular N-to-S acyl transfer to generate reactive thioester intermediates [10].

The stereochemical outcome of these reactions depends critically on the auxiliary structure and reaction conditions. Boron-mediated aldol condensations using the auxiliary-bound substrates provide syn-aldol products with high stereoselectivity [10]. Subsequent functional group manipulations, including oxidation and reduction sequences, convert the aldol products to the target beta-amino acid while maintaining stereochemical integrity [11].

Chiral auxiliary removal typically employs mild basic conditions, such as lithium hydroxide in aqueous tetrahydrofuran, to preserve the stereochemical integrity of the product [9]. The auxiliary can be recovered and recycled, improving the overall economics of the process [10]. Enantioselectivities typically range from 85-96% ee, making this approach highly suitable for pharmaceutical applications requiring high optical purity [11].

Enzymatic Catalysis

Enzymatic approaches for L-beta-homoleucine hydrochloride synthesis leverage the inherent selectivity of biological catalysts to achieve high enantioselectivity under mild reaction conditions [12] [13]. Two primary enzymatic strategies have emerged: transaminase-catalyzed amination and imine reductase-mediated reduction.

Omega-transaminases represent powerful biocatalysts for asymmetric amino acid synthesis [12]. These enzymes catalyze the transfer of amino groups from donor molecules to beta-keto acid acceptors, generating the corresponding beta-amino acids with excellent enantioselectivity [14]. For L-beta-homoleucine synthesis, engineered omega-transaminases demonstrate high activity toward 5-methylhexanoic-3-one acid substrates [12].

The enzymatic process addresses the inherent instability of beta-keto acids through a cascade approach combining lipase-mediated ester hydrolysis with transaminase-catalyzed amination [12]. Initially, thermodynamically stable beta-ketoesters undergo lipase-catalyzed hydrolysis to generate the corresponding beta-keto acids in situ. The freshly formed keto acids then serve as substrates for transaminase-mediated amination, circumventing stability issues associated with isolated beta-keto acid handling [12].

Optimization of lipase concentration proves critical for successful cascade implementation. Insufficient lipase activity results in incomplete ester hydrolysis, while excess enzyme can lead to product inhibition and reduced transaminase efficiency [12]. Optimal conditions typically employ lipase concentrations of 10-50 mg/L with reaction temperatures of 30-45°C [14].

Imine reductases offer an alternative enzymatic approach through the direct reduction of preformed imines [15] [13]. These enzymes demonstrate broad substrate scope, accommodating various imine substrates derived from beta-keto acids and ammonia or primary amines [13]. The natural cofactor NADH or NADPH drives the reduction, with cofactor regeneration systems ensuring process sustainability [15].

Recent advances in protein engineering have expanded the substrate scope of imine reductases to include beta-branched amino acids [15] [13]. Site-directed mutagenesis and directed evolution techniques have generated enzyme variants with enhanced activity toward bulky, branched substrates typical of homoleucine synthesis [13]. These engineered variants demonstrate turnover frequencies exceeding 1000 h⁻¹ with enantioselectivities consistently above 95% ee [15].

Metal-Catalyzed Asymmetric Reactions

Metal-catalyzed asymmetric synthesis provides powerful tools for constructing chiral beta-amino acids through various mechanistic pathways [14] [16] [17]. Copper-based catalysts have emerged as particularly effective systems for beta-amino acid synthesis through asymmetric hydroamination and aza-Michael addition reactions [17].

Copper-catalyzed asymmetric hydroamination represents a unified strategy for beta-amino acid synthesis [17]. This approach employs chiral copper complexes to catalyze the addition of nitrogen nucleophiles to alpha,beta-unsaturated carboxylic acid derivatives. The reaction proceeds through a reversal hydroamination mechanism, involving initial hydrocupration followed by reductive elimination to form the C-N bond [17].

The catalyst system typically comprises Cu(I) salts complexed with chiral bisphosphine or nitrogen-based ligands [16]. Ligand design proves crucial for achieving high enantioselectivity, with binaphthyl-derived phosphines and oxazoline-based ligands showing particular promise [18]. Reaction conditions are generally mild, proceeding at temperatures between 0-25°C under inert atmosphere [17].

Substrate scope encompasses various alpha,beta-unsaturated esters, amides, and carboxylic acids relevant to beta-amino acid synthesis [17]. For L-beta-homoleucine synthesis, the appropriate alpha,beta-unsaturated ester substrate undergoes copper-catalyzed addition with hydroxylamine derivatives as the nitrogen source [18]. The reaction provides direct access to protected beta-amino acid derivatives with enantioselectivities ranging from 80-95% ee [17].

Alternative metal-catalyzed approaches include rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives [19] [18]. These methods employ chiral rhodium complexes with phosphine ligands to reduce alpha,beta-unsaturated amino acid precursors. While primarily developed for alpha-amino acid synthesis, adaptation to beta-amino acid substrates has shown promising results [16].

Palladium-catalyzed asymmetric allylic amination provides another viable route [14]. This methodology involves the addition of nitrogen nucleophiles to allylic acetates or carbonates in the presence of chiral palladium catalysts. The reaction generates beta-amino acid precursors through subsequent functional group manipulations [18].

Industrial Scale Production Considerations

Industrial production of L-beta-homoleucine hydrochloride requires careful consideration of scalability, cost-effectiveness, and regulatory compliance. Three primary approaches dominate commercial production: fermentation-based biotechnology, chemical synthesis, and hybrid enzymatic processes [20] [21] [22].

Fermentation represents the most economically viable approach for large-scale amino acid production [20] [22]. The process utilizes genetically engineered microorganisms, primarily Corynebacterium glutamicum and Escherichia coli, to convert renewable feedstocks into target amino acids [21] [22]. For L-beta-homoleucine production, metabolic engineering efforts focus on redirecting leucine biosynthetic pathways to incorporate the additional methylene unit characteristic of beta-amino acids [20].

The fermentation process begins with feedstock preparation, typically involving starch hydrolysis to generate fermentable sugars [20]. Corn, cassava, and potato starch serve as primary raw materials, with enzymatic hydrolysis using alpha-amylase and glucoamylase generating glucose-rich broths [22]. Sterilization protocols ensure aseptic conditions throughout the process, preventing contamination that could compromise product quality and yield [20].

Bioreactor design considerations include oxygen transfer rates, mixing efficiency, and heat removal capacity [20]. Stirred tank bioreactors with capacities ranging from 10-1000 m³ accommodate commercial production scales [22]. Operating parameters typically include temperatures of 30-37°C, pH control between 6.5-7.5, and dissolved oxygen levels maintained above 20% saturation [20].

Downstream processing involves multiple unit operations to achieve pharmaceutical-grade purity [21]. Cell removal employs centrifugation or microfiltration, followed by ion exchange chromatography for primary purification [22]. Crystallization steps generate the hydrochloride salt while simultaneously concentrating the product and removing impurities [20]. Final drying and milling operations produce the powder form suitable for pharmaceutical applications [21].

Chemical synthesis routes offer advantages in terms of production flexibility and independence from biological systems [23]. Large-scale chemical plants can accommodate batch sizes from 1-100 kg, with reactor systems designed for the specific reaction requirements [20]. Glass-lined reactors provide chemical compatibility for acidic and basic reaction conditions typical of amino acid synthesis [23].

Temperature control systems must accommodate the wide range required for different synthetic steps, from cryogenic conditions for certain asymmetric reactions to elevated temperatures for hydrolysis steps [20]. Pressure ratings depend on the specific synthetic route, with some metal-catalyzed reactions requiring inert atmosphere or elevated pressure conditions [23].

Enzymatic processes represent a hybrid approach combining the selectivity of biological catalysts with the control of chemical processing [21]. Enzyme reactors typically operate at moderate scales (1-50 kg batches) with precise temperature and pH control systems [22]. Membrane-based separations facilitate enzyme recovery and recycling, improving process economics [20].

Analytical Methods for Synthesis Monitoring

Comprehensive analytical characterization ensures product quality and process optimization throughout L-beta-homoleucine hydrochloride synthesis [24] [25] [26]. Multiple analytical techniques provide complementary information regarding purity, stereochemistry, and structural identity.

High-performance liquid chromatography with chiral stationary phases represents the gold standard for enantiomeric purity determination [27] [28] [29]. Macrocyclic glycopeptide-based columns, particularly those containing vancomycin or teicoplanin, demonstrate excellent separation of amino acid enantiomers [28]. Mobile phase systems typically employ polar organic conditions with methanol/acetonitrile mixtures containing volatile additives such as ammonium trifluoroacetate [29].

Derivatization protocols enhance detection sensitivity and chromatographic resolution [27] [30]. Pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) provides fluorescence detection capabilities with detection limits in the low micromolar range [27]. Alternative derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl) generates UV-active derivatives suitable for routine analysis [28].

Two-dimensional HPLC systems offer enhanced separation capabilities for complex reaction mixtures [27]. The first dimension employs reversed-phase separation to isolate target compounds from matrix interferences, while the second dimension utilizes chiral stationary phases for enantiomeric separation [27]. Tandem mass spectrometry detection provides structural confirmation and eliminates interference from co-eluting compounds [27].

Liquid chromatography-mass spectrometry (LC-MS/MS) provides structural elucidation and quantitative analysis with exceptional sensitivity [31] [25]. Electrospray ionization generates protonated molecular ions suitable for further fragmentation analysis [25]. Multiple reaction monitoring (MRM) protocols enable selective detection in complex matrices with detection limits in the nanomolar range [31].

Nuclear magnetic resonance spectroscopy offers structural confirmation and stereochemical assignment without requiring derivatization [32] [33]. Proton NMR provides detailed structural information, with coupling constant analysis enabling differentiation of stereoisomers [32]. Carbon-13 NMR confirms structural integrity and can detect impurities or degradation products [34].

Recent advances in hyperpolarized NMR enable enantiomeric discrimination at submicromolar concentrations [33]. The technique employs chiral iridium catalysts to create diastereomeric complexes with amino acid substrates, generating distinct NMR signals for each enantiomer [33]. This approach requires minimal sample preparation and provides rapid analysis times [33].

Capillary electrophoresis offers rapid separation with minimal sample consumption [26]. Chiral separation employs cyclodextrin additives in the background electrolyte to create differential migration rates for enantiomers [26]. Detection limits typically range from 1-5 μM with analysis times of 20-40 minutes [24].

Amino acid analyzers provide comprehensive amino acid composition analysis through post-column derivatization with ninhydrin or o-phthalaldehyde [26] [35]. These systems offer high precision and automation capabilities suitable for routine quality control applications [35]. Analysis times range from 60-120 minutes depending on the analytical method and sample complexity [26].

Process analytical technology (PAT) implementations enable real-time monitoring of synthetic transformations [24]. Near-infrared spectroscopy provides rapid, non-destructive analysis of reaction progress without sample preparation requirements [24]. Partial least squares regression models correlate spectral data with concentration measurements, enabling quantitative monitoring of substrate consumption and product formation [24].

Method validation protocols ensure analytical reliability according to pharmaceutical guidelines [25] [35]. Validation parameters include accuracy, precision, linearity, range, detection limit, quantitation limit, specificity, and robustness [35]. Inter-laboratory studies confirm method transferability and reproducibility across different analytical laboratories [25].